molecular formula C14H16N2O3S B11591960 (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11591960
M. Wt: 292.36 g/mol
InChI Key: WMCGYAIRUAAQOH-YFHOEESVSA-N
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Description

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a propyl chain, and an imidazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-methoxy-4-oxo derivatives.

    Reduction: Formation of saturated imidazolidinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The unique combination of the methoxyphenyl group, propyl chain, and imidazolidinone ring in (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one distinguishes it from similar compounds. This specific structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H16N2O3S/c1-3-6-16-13(18)10(15-14(16)20)7-9-4-5-12(19-2)11(17)8-9/h4-5,7-8,17H,3,6H2,1-2H3,(H,15,20)/b10-7-

InChI Key

WMCGYAIRUAAQOH-YFHOEESVSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S

Origin of Product

United States

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